
(2-((2-fluorobenzyl)thio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((2-fluorobenzyl)thio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol, also known as FBIM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FBIM belongs to the class of imidazole derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
(2-((2-fluorobenzyl)thio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, this compound has also been studied for its neuroprotective effects, where it has been shown to reduce oxidative stress and inflammation in the brain, thereby protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. In cardiovascular research, this compound has been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure.
Wirkmechanismus
The mechanism of action of (2-((2-fluorobenzyl)thio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol is not yet fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. Moreover, this compound has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway. In cardiovascular diseases, this compound improves cardiac function by reducing oxidative stress and inflammation and improving endothelial function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and angiogenesis, and improving cardiac function and endothelial function. Moreover, this compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(2-((2-fluorobenzyl)thio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal candidate for drug discovery and development. Moreover, this compound has a relatively simple synthesis method, making it easy to obtain in large quantities. However, this compound also has some limitations for lab experiments, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully known.
Zukünftige Richtungen
(2-((2-fluorobenzyl)thio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol has several potential future directions for its use in the field of medicine. For example, this compound could be further studied for its therapeutic applications in cancer, neurodegenerative diseases, and cardiovascular diseases. Moreover, this compound could be modified to improve its solubility and bioavailability, thereby making it more suitable for clinical use. Furthermore, this compound could be used in combination with other drugs to enhance its therapeutic effects and reduce its side effects. Overall, this compound has the potential to be a valuable tool for drug discovery and development in the future.
Synthesemethoden
(2-((2-fluorobenzyl)thio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol can be synthesized by a multi-step reaction involving the condensation of 2-fluorobenzyl mercaptan with 4-methylbenzyl aldehyde, followed by the reaction of the resulting intermediate with imidazole and formaldehyde. The final product is obtained after purification by column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-3-[(4-methylphenyl)methyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-14-6-8-15(9-7-14)11-22-17(12-23)10-21-19(22)24-13-16-4-2-3-5-18(16)20/h2-10,23H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTCQLDTQSXUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC=C3F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
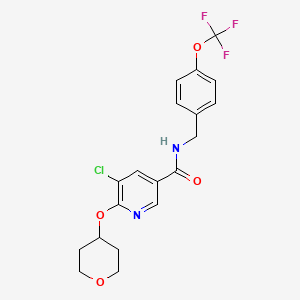

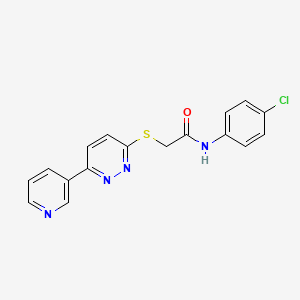
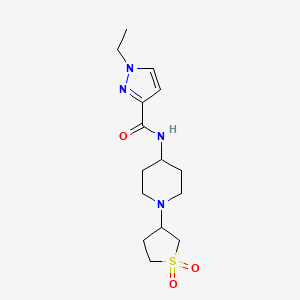

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2818392.png)
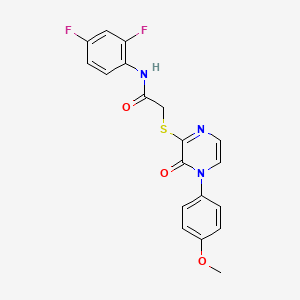
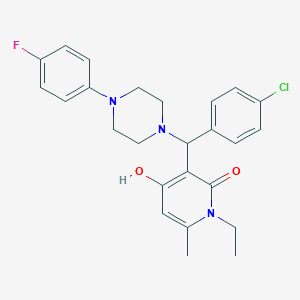
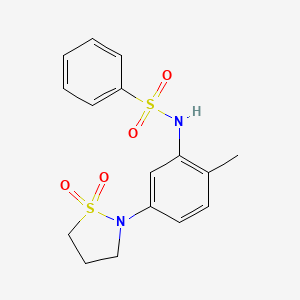
![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2818399.png)
![2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2818402.png)
![2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818403.png)
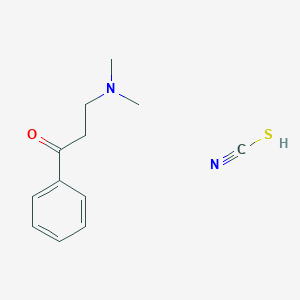
![5-(1-Quinoxalin-2-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2818405.png)
